molecular formula C8H9ClO2S B057040 2,4-Dimethylbenzenesulfonyl chloride CAS No. 609-60-9

2,4-Dimethylbenzenesulfonyl chloride

Cat. No. B057040
CAS RN: 609-60-9
M. Wt: 204.67 g/mol
InChI Key: FREOGXBZEAMJQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-dimethylbenzenesulfonyl chloride involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, leading to the formation of two new structural isomers. These isomers have been structurally characterized by X-ray single crystal diffraction, highlighting the compound's versatile role in creating sterically hindered organic molecules (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of 2,4-dimethylbenzenesulfonyl chloride isomers exhibits a triclinic and monoclinic crystal system, respectively. The structural organization as molecular crystals and the cross-linking into frameworks by means of hydrogen bonds of the C-H⋯O type demonstrate the compound's complex molecular architecture. Ab initio quantum-chemical calculations further corroborate the electronic structure of these molecules, emphasizing the role of charge density on electronegative atoms (Rublova et al., 2017).

Chemical Reactions and Properties

2,4-Dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including hydrolysis, which demonstrates an unprecedented case of reactivity independence from pH. This property is unique and showcases the compound's stability across a wide pH range, further contributing to its versatility in chemical synthesis (Cevasco et al., 2011).

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • Synthesis and Kinetic Investigation: Two new isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and structurally characterized. Their molecular-electronic structures and kinetic behaviors in substitution reactions were investigated (Rublova, Zarychta, Olijnyk & Mykhalichko, 2017).
  • Hydrolysis and Reactivity Study:

    • Hydrolysis of Benzenesulfonyl Chlorides: A study on the hydrolysis of 4-amino- and 4-dimethylaminobenzenesulfonyl chlorides showed an unprecedented case of independence of reactivity from pH, offering insights into the reaction mechanism of these compounds (Cevasco, Piątek & Thea, 2011).
  • Dissociation and Substitution Effects:

    • Dissociation of N-Phenylbenzenesulfonamides: A study focused on the reaction of substituted anilines and benzenesulfonyl chlorides to prepare various N-phenylbenzenesulfonamides. Dissociation constants were determined, providing valuable data on the effects of substituents and the transmission effect of the SO2 group (Mansfeld, Pařík & Ludwig, 2004).
  • Chemical Space Exploration and Synthesis:

    • Application in Solid-Phase Synthesis: Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in different chemical transformations. This review summarizes strategies in their application to date (Fülöpová & Soural, 2015).
  • Biological and Enzyme Interaction Studies:

    • Synthesis and Biological Screening of Derivatives: Research was undertaken on N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, synthesizing various compounds and estimating their biological potential, including enzyme inhibition potential against specific enzymes (Aziz‐ur‐Rehman et al., 2014).

Safety And Hazards

“2,4-Dimethylbenzenesulfonyl chloride” is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is advised to avoid breathing its dust, to wear protective clothing, and to handle it under a chemical fume hood . In case of contact with skin or eyes, immediate medical assistance is recommended .

properties

IUPAC Name

2,4-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREOGXBZEAMJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060571
Record name Benzenesulfonyl chloride, 2,4-dimethyl-
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Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzenesulfonyl chloride

CAS RN

609-60-9
Record name 2,4-Dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 2,4-dimethyl-
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Record name Benzenesulfonyl chloride, 2,4-dimethyl-
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Record name Benzenesulfonyl chloride, 2,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylbenzene-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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